Zalcitabine

Vue d'ensemble

Description

Zalcitabine, également connue sous le nom de 2’,3’-didésoxycytidine, est un analogue nucléosidique inhibiteur de la transcriptase inverse (INTI) qui était utilisé dans le traitement du VIH/SIDA. Elle était commercialisée sous le nom de marque Hivid. This compound a été le troisième médicament antirétroviral approuvé par la Food and Drug Administration (FDA) pour le traitement du VIH/SIDA . En raison de ses effets moins puissants par rapport aux autres INTI et de son association avec des événements indésirables graves, elle est maintenant rarement utilisée et a été retirée du marché dans de nombreux pays .

Mécanisme D'action

Target of Action

Zalcitabine, also known as dideoxycytidine, is a nucleoside analog reverse-transcriptase inhibitor (NRTI) primarily targeting the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1) .

Mode of Action

This compound inhibits the activity of HIV-1 RT in two ways . Firstly, it competes with the natural substrate dGTP . Secondly, it incorporates itself into the viral DNA . This incorporation results in the termination of the viral DNA chain growth due to the absence of a 3’-hydroxyl group . This dual action makes this compound a potent inhibitor of HIV replication .

Biochemical Pathways

This compound is a derivative of the naturally existing deoxycytidine . It is phosphorylated in T cells and other HIV target cells into its active triphosphate form, ddCTP . This active metabolite works as a substrate for HIV reverse transcriptase, and also by incorporation into the viral DNA, hence terminating the chain elongation due to the missing hydroxyl group .

Pharmacokinetics

This compound has a high bioavailability of over 80% . It is metabolized in the liver and has a half-life of approximately 2 hours . About 80% of this compound is excreted renally . These properties impact the drug’s bioavailability and determine the frequency of its administration.

Result of Action

The primary result of this compound’s action is the inhibition of HIV replication . By terminating the growth of viral DNA, this compound prevents the virus from multiplying and spreading . It’s important to note that this compound’s principal toxic side effect is axonal degeneration resulting in peripheral neuropathy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antivirals can enhance its efficacy

Applications De Recherche Scientifique

Zalcitabine has been extensively studied for its antiviral properties, particularly against HIV. It has been used in combination with other antiretroviral drugs to enhance its efficacy . Research has also explored its use in molecular biology as a tool for studying DNA synthesis and repair mechanisms .

Analyse Biochimique

Biochemical Properties

Zalcitabine inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate deoxyguanosine triphosphate (dGTP) and by its incorporation into viral DNA . This results in the termination of viral DNA growth . The compound is a potent inhibitor of HIV replication at low concentrations .

Cellular Effects

This compound exerts its effects on various types of cells, including T cells and other HIV target cells . It influences cell function by inhibiting the activity of HIV-1 reverse transcriptase, which is crucial for the replication of the virus . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its active metabolite, dideoxycytidine 5’-triphosphate (ddCTP). This metabolite interferes with viral RNA-directed DNA polymerase (reverse transcriptase) by competing for utilization of the natural substrate deoxycytidine 5’-triphosphate (dCTP), as well as incorporating into viral DNA .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent inhibitor of HIV replication at low concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, this compound was administered to rats via an intravenous injection (20 mg/kg) in the presence or absence of ketoprofen or naproxen (20 mg/kg), and the pharmacokinetic parameters were determined .

Metabolic Pathways

This compound is not reported to undergo significant hepatic metabolism; it is mainly phosphorylated intracellularly to this compound triphosphate, the active substrate for HIV-reverse transcriptase .

Transport and Distribution

This compound is distributed within cells and tissues . It is predominantly eliminated by the renal route, with a half-life of 2 hours .

Subcellular Localization

It is known that this compound is phosphorylated in T cells and other HIV target cells into its active triphosphate form, ddCTP . This active metabolite works as a substrate for HIV reverse transcriptase, and also by incorporation into the viral DNA, hence terminating the chain elongation due to the missing hydroxyl group .

Méthodes De Préparation

Zalcitabine est synthétisée par un procédé chimique en plusieurs étapes. La synthèse implique la conversion de la cytidine en 2’,3’-didésoxycytidine en remplaçant les groupes hydroxyle aux positions 2’ et 3’ par des atomes d'hydrogène . Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour empêcher des réactions indésirables à d'autres positions sur la molécule. Les méthodes de production industrielle de this compound impliquent une synthèse chimique à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Zalcitabine subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : This compound peut subir des réactions de substitution où un ou plusieurs atomes de la molécule sont remplacés par d'autres atomes ou groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution.

Applications de recherche scientifique

This compound a été largement étudiée pour ses propriétés antivirales, en particulier contre le VIH. Elle a été utilisée en combinaison avec d'autres médicaments antirétroviraux pour améliorer son efficacité . La recherche a également exploré son utilisation en biologie moléculaire comme outil pour étudier les mécanismes de synthèse et de réparation de l'ADN .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la transcriptase inverse du VIH, une enzyme cruciale pour la réplication du virus . Elle est phosphorylée dans les cellules en sa forme triphosphate active, qui entre en compétition avec le substrat naturel désoxycytidine triphosphate (dCTP) pour l'incorporation dans l'ADN viral . Une fois incorporée, la this compound termine l'élongation de la chaîne d'ADN en raison de l'absence de groupe 3’-OH, empêchant ainsi la synthèse de l'ADN viral . Ce mécanisme arrête efficacement la réplication du virus .

Comparaison Avec Des Composés Similaires

Zalcitabine est similaire à d'autres analogues nucléosidiques inhibiteurs de la transcriptase inverse tels que la zidovudine (AZT), la didanosine (ddI) et la stavudine (d4T) . This compound est unique en sa structure chimique spécifique et son mécanisme d'action particulier . Comparée à ces composés similaires, la this compound a une fenêtre thérapeutique plus étroite et est associée à des effets secondaires plus graves, ce qui a limité son utilisation en pratique clinique .

Propriétés

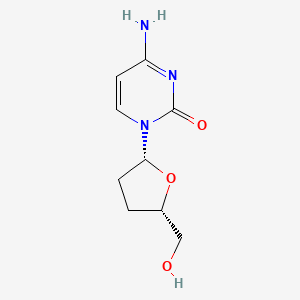

IUPAC Name |

4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREGKURFCTUGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=CC(=NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928175 | |

| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7481-89-2, 133525-08-3 | |

| Record name | 2',3'-DIDEOXYCYTIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.